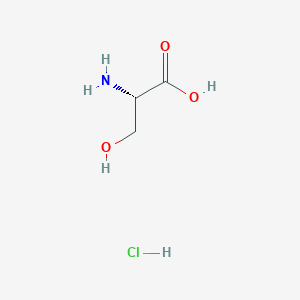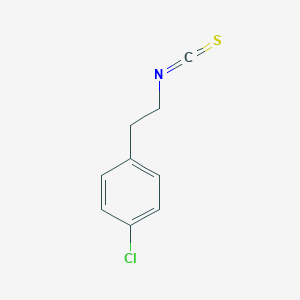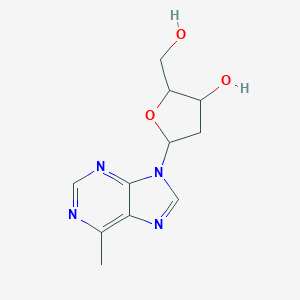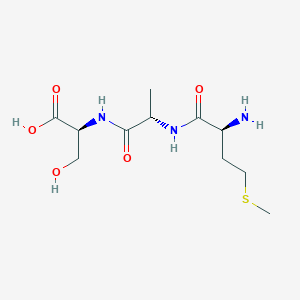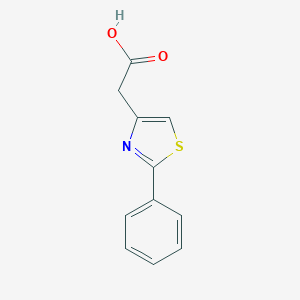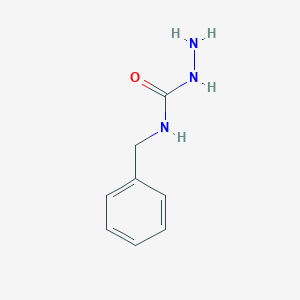
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to those observed in Parkinson's disease.
Scientific Research Applications
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research to study Parkinson's disease. It is used to induce parkinsonism in animal models, which allows researchers to study the disease's underlying mechanisms and develop new treatments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies.
Mechanism Of Action
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical And Physiological Effects
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism in animal models replicates many of the biochemical and physiological effects observed in Parkinson's disease. These effects include the selective loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Advantages And Limitations For Lab Experiments
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease due to its ability to replicate many of the disease's pathological features. However, there are some limitations to using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in lab experiments. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is an acute model, meaning that it does not replicate the chronic nature of Parkinson's disease. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism does not replicate the non-motor symptoms observed in Parkinson's disease, such as cognitive impairment and depression.
Future Directions
There are many future directions for 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research. One area of research is developing new treatments for Parkinson's disease based on the underlying mechanisms of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism. Another area of research is using 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism to study the non-motor symptoms of Parkinson's disease, which are often overlooked in current research. Additionally, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism could be used to study the role of genetics and environmental factors in the development of Parkinson's disease. Overall, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Conclusion
In conclusion, 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism is a widely accepted model of Parkinson's disease, as it replicates many of the disease's pathological features, including the selective loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies. 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine research has the potential to improve our understanding of Parkinson's disease and lead to new treatments for the disease.
Synthesis Methods
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is synthesized by reacting N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction yields 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a white crystalline solid with a melting point of 72-74°C. The purity of 3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
CAS RN |
17421-02-2 |
|---|---|
Product Name |
3'-Trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Molecular Formula |
C13H14F3N |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
1-methyl-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H14F3N/c1-17-7-5-10(6-8-17)11-3-2-4-12(9-11)13(14,15)16/h2-5,9H,6-8H2,1H3 |
InChI Key |
QHJMMGUDIYSLIX-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F |
Other CAS RN |
17421-02-2 |
synonyms |
2'-CF(3)-MPTP 3'-trifluoro-N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





